molecular formula C15H10F2N2OS B3037242 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)quinazoline CAS No. 477845-83-3

4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)quinazoline

Cat. No.: B3037242
CAS No.: 477845-83-3
M. Wt: 304.32 g/mol
InChI Key: TZEWLHAWBVDCLF-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate reagents.

    Introduction of the 2,4-Difluorophenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinazoline core with 2,4-difluorophenol under basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using methylthiolating agents such as methylthiol or dimethyl disulfide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-throughput reactors, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to yield dihydroquinazoline derivatives.

    Substitution: The fluorine atoms on the phenoxy group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation using palladium on carbon

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazoline derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)quinoline: Similar structure but with a quinoline core.

    4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)pyrimidine: Similar structure but with a pyrimidine core.

Uniqueness

4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)quinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(2,4-difluorophenoxy)-2-methylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c1-21-15-18-12-5-3-2-4-10(12)14(19-15)20-13-7-6-9(16)8-11(13)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEWLHAWBVDCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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